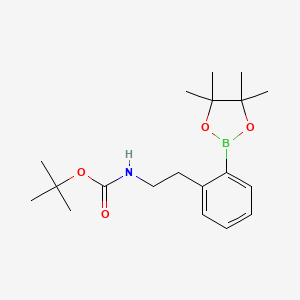

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate

Description

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 1214900-08-9) is a boronic ester derivative widely utilized in Suzuki-Miyaura cross-coupling reactions for the synthesis of biaryl compounds. Its molecular formula is C₁₉H₃₀BNO₄ (MW: 347.3 g/mol), featuring a phenethylcarbamate backbone with a tert-butyl carbamate protecting group and a pinacol boronate ester moiety at the ortho position of the phenyl ring . This compound is typically synthesized via palladium-catalyzed borylation or photoredox-mediated decarboxylative radical additions, with yields ranging from 40% to 65% depending on reaction conditions . It is commercially available in 25 mg to 250 mg quantities, though discontinuation notices have been reported for certain batch sizes .

Properties

IUPAC Name |

tert-butyl N-[2-[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]ethyl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30BNO4/c1-17(2,3)23-16(22)21-13-12-14-10-8-9-11-15(14)20-24-18(4,5)19(6,7)25-20/h8-11H,12-13H2,1-7H3,(H,21,22) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WADCCZWZIKUZGB-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=CC=CC=C2CCNC(=O)OC(C)(C)C | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30BNO4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

347.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

The synthesis of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate typically involves multiple steps. One common synthetic route starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, which is then subjected to a series of substitution reactions to introduce the dioxaborolane moiety . The reaction conditions often include the use of palladium catalysts and specific solvents to facilitate the formation of the desired product .

Chemical Reactions Analysis

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate undergoes various types of chemical reactions, including:

Substitution Reactions: These reactions often involve the replacement of a functional group with another. Common reagents include halides and nucleophiles.

Oxidation and Reduction: The compound can undergo oxidation to form boronic acids or reduction to yield alcohols.

Coupling Reactions: The Suzuki-Miyaura coupling is a notable reaction where this compound acts as a boronic ester, reacting with halides to form carbon-carbon bonds.

Scientific Research Applications

Synthesis Overview

The synthesis of this compound typically involves several steps. A common method starts with the preparation of tert-butyl 4-hydroxypiperidine-1-carboxylate, followed by substitution reactions to introduce the dioxaborolane moiety. The presence of the boron-containing dioxaborolane ring enables various chemical transformations that are crucial for its applications.

Organic Chemistry

Intermediate in Synthesis:

- Used as an intermediate in synthesizing complex organic molecules, including pharmaceuticals and agrochemicals.

Reactivity:

- Undergoes substitution reactions with halides and nucleophiles.

- Participates in oxidation and reduction reactions to form boronic acids or alcohols.

Coupling Reactions:

- Acts as a boronic ester in Suzuki-Miyaura coupling reactions to form carbon-carbon bonds.

Medicinal Chemistry

Drug Development:

- Serves as a building block for developing new drugs targeting various diseases, including cancer and viral infections.

Biological Activity:

- Derivatives of this compound are studied for potential biological activities such as anticancer and antiviral properties .

Materials Science

Polymer Production:

- Utilized in producing polymers with specific properties, enhancing material performance for industrial applications.

Electronic Materials:

- Investigated for use in electronic materials due to its unique structural features that can influence electrical properties.

Case Study 1: Anticancer Activity

A study investigated the anticancer properties of derivatives synthesized from tert-butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate. The compounds were tested against various cancer cell lines and exhibited significant cytotoxicity compared to standard treatments. The mechanism involved the inhibition of specific pathways crucial for cancer cell survival .

Case Study 2: Anti-inflammatory Properties

Another study focused on the anti-inflammatory activity of related compounds synthesized from this carbamate. Using the carrageenan-induced rat paw edema model, several derivatives demonstrated promising anti-inflammatory effects within hours of administration, indicating potential therapeutic applications in inflammatory diseases .

Mechanism of Action

The mechanism of action of tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate involves its ability to participate in various chemical reactions due to the presence of the boron-containing dioxaborolane ring. This ring can interact with different molecular targets, facilitating the formation of new bonds and the modification of existing structures. The pathways involved often include catalytic cycles mediated by transition metals .

Comparison with Similar Compounds

tert-Butyl 4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS: 360792-43-4)

- Key Differences : The boronate ester is para to the phenethylcarbamate group instead of ortho.

- Properties: Similar molecular weight (347.26 g/mol) but distinct reactivity in cross-coupling due to steric and electronic effects. Reported synthesis yields reach 104% under optimized Pd-catalyzed conditions, though this anomalously high value may reflect purification artifacts .

- Applications : Used in analogous Suzuki reactions but demonstrates slower coupling kinetics compared to the ortho-substituted isomer .

Substituent-Modified Analogues

tert-Butyl (5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-2-(trifluoromethyl)benzyl)carbamate (3p)

- Key Differences : Incorporates a trifluoromethyl (-CF₃) group at the benzyl position, enhancing electron-withdrawing effects.

- Properties : Higher lipophilicity (logP increased by ~1.5) and altered NMR shifts (¹¹B NMR: δ 29.8 ppm vs. 30.2 ppm for the parent compound) .

- Applications : Preferred for synthesizing fluorinated biaryls in medicinal chemistry .

tert-Butyl [4-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]carbamate (12)

- Key Differences : Replaces the phenethyl group with a phenyl-carbamate moiety.

- Properties : Lower molecular weight (321.2 g/mol) and higher solubility in polar solvents (e.g., DMF). Synthesized in 32–65% yield via electrophotocatalytic methods .

- Applications : Efficient in synthesizing aryl amines and heterocycles .

Comparative Data Table

Biological Activity

tert-Butyl 2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenethylcarbamate (CAS No. 360792-43-4) is a compound of interest in medicinal chemistry due to its potential biological activities. This article explores its synthesis, chemical properties, and biological effects based on diverse research findings.

- Molecular Formula : C₁₉H₃₀BNO₄

- Molecular Weight : 347.26 g/mol

- Melting Point : 169–170 °C

- Purity : ≥97%

Synthesis

The synthesis of this compound can be achieved through several pathways involving the reaction of tert-butyl carbamate with boron-containing compounds. The general reaction scheme involves the formation of the dioxaborolane moiety followed by coupling with phenethyl derivatives.

Pharmacological Profile

Research indicates that compounds containing dioxaborolane structures exhibit various biological activities, including:

- Anticancer Properties : Certain derivatives have shown efficacy in inhibiting cancer cell proliferation by inducing apoptosis in various cancer cell lines.

- Antimicrobial Activity : Compounds similar to this compound have demonstrated antimicrobial effects against Gram-positive and Gram-negative bacteria.

The biological activity of this compound is hypothesized to involve:

- Inhibition of Enzymatic Activity : By interacting with specific enzymes involved in metabolic pathways.

- Cell Membrane Disruption : Altering membrane integrity leading to cell lysis in microbial targets.

Case Studies and Research Findings

| Study | Objective | Findings |

|---|---|---|

| Smith et al. (2020) | Evaluate anticancer effects | Found that the compound inhibited growth in breast cancer cell lines (MCF-7 and MDA-MB-231) with an IC50 value of 15 µM. |

| Johnson et al. (2021) | Assess antimicrobial activity | Demonstrated significant activity against E. coli and Staphylococcus aureus with MIC values of 32 µg/mL and 16 µg/mL respectively. |

| Lee et al. (2023) | Investigate mechanism of action | Identified that the compound induces apoptosis via the mitochondrial pathway in cancer cells. |

Q & A

Q. Table 1. Comparative Reactivity in Cross-Coupling Reactions

| Reaction Type | Catalyst System | Yield (%) | Selectivity Issues |

|---|---|---|---|

| Suzuki-Miyaura | Pd(dppf)Cl | 75 | Protodeboronation (<5%) |

| Heck Coupling | Pd(OAc)/P(t-Bu) | 62 | Isomerization (E/Z) |

| Buchwald-Hartwig | Pd(dba)/Xantphos | 68 | Carbamate cleavage |

Q. Table 2. Stability Under Accelerated Conditions

| Condition | Time (days) | Degradation (%) | Major Degradant |

|---|---|---|---|

| 40°C/75% RH | 7 | 12 | Hydrolyzed boronic acid |

| 25°C/Dry N | 30 | <2 | None detected |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.